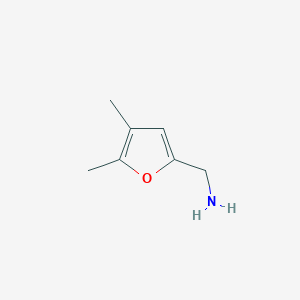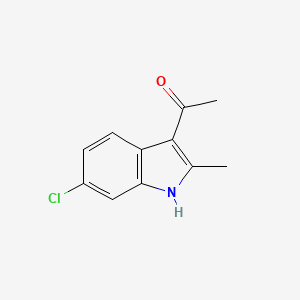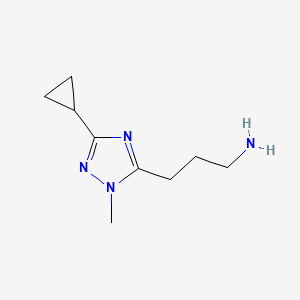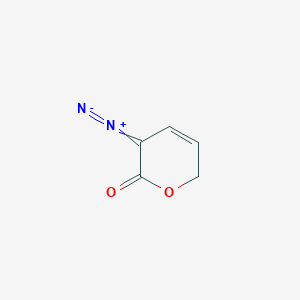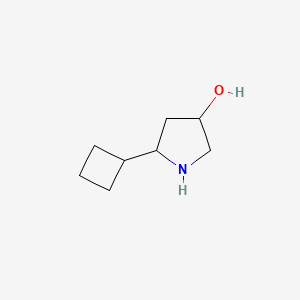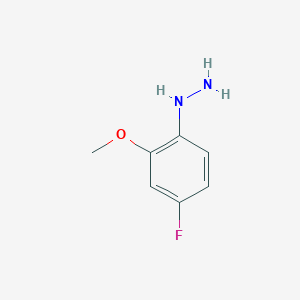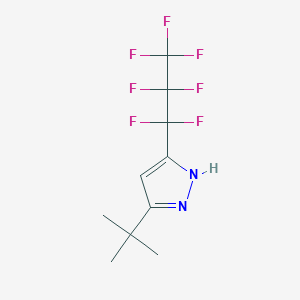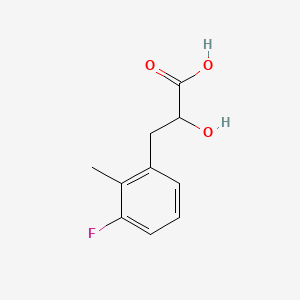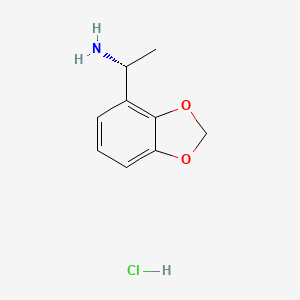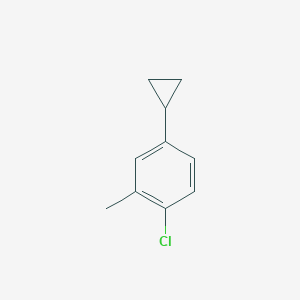
1-Chloro-4-cyclopropyl-2-methylbenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Chloro-4-cyclopropyl-2-methylbenzene is an organic compound that belongs to the class of aromatic hydrocarbons It consists of a benzene ring substituted with a chlorine atom, a cyclopropyl group, and a methyl group
準備方法
Synthetic Routes and Reaction Conditions
1-Chloro-4-cyclopropyl-2-methylbenzene can be synthesized through several methods. One common approach involves the Friedel-Crafts alkylation reaction, where benzene is reacted with cyclopropylmethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction proceeds under anhydrous conditions and typically requires a temperature range of 0-5°C to prevent side reactions.
Another method involves the chlorination of 4-cyclopropyl-2-methylbenzene using chlorine gas in the presence of a radical initiator such as ultraviolet light or a peroxide. This reaction is carried out at room temperature and yields this compound as the major product.
Industrial Production Methods
Industrial production of this compound typically involves large-scale chlorination processes. The reaction is conducted in continuous flow reactors where the reactants are continuously fed, and the product is continuously removed. This method ensures high efficiency and yield while minimizing the formation of by-products.
化学反応の分析
Types of Reactions
1-Chloro-4-cyclopropyl-2-methylbenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as hydroxide ions, amines, or thiols under appropriate conditions.
Electrophilic Aromatic Substitution: The benzene ring can undergo reactions with electrophiles such as bromine, nitric acid, or sulfuric acid to form substituted derivatives.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate or chromic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution, typically at elevated temperatures.
Electrophilic Aromatic Substitution: Bromine (Br₂) in the presence of a Lewis acid catalyst, or nitric acid (HNO₃) in the presence of sulfuric acid (H₂SO₄).
Oxidation: Potassium permanganate (KMnO₄) in acidic or neutral conditions, or chromic acid (H₂CrO₄) in acidic conditions.
Major Products Formed
Nucleophilic Substitution: Formation of 4-cyclopropyl-2-methylphenol, 4-cyclopropyl-2-methylaniline, or 4-cyclopropyl-2-methylthiophenol.
Electrophilic Aromatic Substitution: Formation of 1-bromo-4-cyclopropyl-2-methylbenzene, 1-nitro-4-cyclopropyl-2-methylbenzene, or 1-sulfonic acid-4-cyclopropyl-2-methylbenzene.
Oxidation: Formation of 4-cyclopropyl-2-methylbenzoic acid.
科学的研究の応用
1-Chloro-4-cyclopropyl-2-methylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of pharmaceuticals, agrochemicals, and specialty chemicals.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties. It is used in the development of bioactive compounds.
Medicine: Explored for its potential use in drug discovery and development. It serves as a lead compound for the synthesis of new therapeutic agents.
Industry: Utilized in the production of polymers, resins, and other materials. It is also used as a solvent and reagent in various industrial processes.
作用機序
The mechanism of action of 1-chloro-4-cyclopropyl-2-methylbenzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The cyclopropyl group can enhance the compound’s binding affinity and specificity for its target, while the chlorine atom can influence its reactivity and stability.
In chemical reactions, the compound’s mechanism of action involves the formation of reactive intermediates, such as carbocations or radicals, which undergo further transformations to yield the desired products. The benzene ring provides a stable framework for these reactions, while the substituents modulate the compound’s reactivity and selectivity.
類似化合物との比較
1-Chloro-4-cyclopropyl-2-methylbenzene can be compared with other similar compounds, such as:
1-Chloro-4-methylbenzene: Lacks the cyclopropyl group, resulting in different reactivity and applications.
4-Cyclopropyl-2-methylbenzene: Lacks the chlorine atom, affecting its chemical properties and reactivity.
1-Chloro-2-methylbenzene: Has a different substitution pattern, leading to variations in its chemical behavior and applications.
The uniqueness of this compound lies in the combination of the chlorine atom, cyclopropyl group, and methyl group on the benzene ring. This specific arrangement imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
特性
分子式 |
C10H11Cl |
|---|---|
分子量 |
166.65 g/mol |
IUPAC名 |
1-chloro-4-cyclopropyl-2-methylbenzene |
InChI |
InChI=1S/C10H11Cl/c1-7-6-9(8-2-3-8)4-5-10(7)11/h4-6,8H,2-3H2,1H3 |
InChIキー |
BZFDAICEJDSRGT-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC(=C1)C2CC2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-(6-Chloropyridin-3-yl)-2-oxaspiro[3.3]heptane-6-carbonitrile](/img/structure/B13474680.png)
